molecular formula C12H6F6N2 B12965169 3,5'-Bis(trifluoromethyl)-2,2'-bipyridine

3,5'-Bis(trifluoromethyl)-2,2'-bipyridine

Cat. No.: B12965169
M. Wt: 292.18 g/mol
InChI Key: IDCQTDRKVBGIJT-UHFFFAOYSA-N
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Description

3,5’-Bis(trifluoromethyl)-2,2’-bipyridine is a fluorinated bipyridine derivative known for its unique chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific fields, including organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5’-Bis(trifluoromethyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of 3,5’-Bis(trifluoromethyl)-2,2’-bipyridine may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

3,5’-Bis(trifluoromethyl)-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It enhances the reactivity and selectivity of metal complexes.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3,5’-Bis(trifluoromethyl)-2,2’-bipyridine involves its interaction with molecular targets through coordination with metal ions. The trifluoromethyl groups enhance its electron-withdrawing properties, facilitating the formation of stable complexes. These complexes can participate in various catalytic cycles, influencing reaction pathways and product formation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl derivatives: Known for their use in organic synthesis and catalysis.

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Utilized in hydrogen-bonding catalysis.

    3,5-Bis(trifluoromethyl)aniline: Employed in the synthesis of various organic compounds.

Uniqueness

3,5’-Bis(trifluoromethyl)-2,2’-bipyridine stands out due to its bipyridine core, which provides additional coordination sites compared to other trifluoromethyl-substituted compounds. This unique structure enhances its versatility and effectiveness in catalysis and material science applications.

Properties

Molecular Formula

C12H6F6N2

Molecular Weight

292.18 g/mol

IUPAC Name

3-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-9(20-6-7)10-8(12(16,17)18)2-1-5-19-10/h1-6H

InChI Key

IDCQTDRKVBGIJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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